

4-[2-(Dimethylamino)ethyl]aniline CAS number 5636-52-2

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethyl]aniline

Cat. No.: B1216262

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An In-depth Technical Guide to **4-[2-(Dimethylamino)ethyl]aniline** (CAS: 5636-52-2)

Abstract

This technical guide provides a comprehensive overview of **4-[2-(Dimethylamino)ethyl]aniline** (CAS Number: 5636-52-2), a versatile bifunctional molecule of significant interest to researchers in drug development, materials science, and synthetic chemistry. The document details its physicochemical properties, outlines a robust, literature-derived synthesis and purification workflow, and explores its key applications as a pivotal building block. Particular emphasis is placed on its role as a key intermediate in the synthesis of targeted pharmaceuticals, such as the oncology drug Omisertinib. Methodologies for analytical characterization and essential safety and handling protocols are also presented to provide a complete resource for laboratory professionals.

Physicochemical Profile

4-[2-(Dimethylamino)ethyl]aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline or DMAPEA, is an aromatic amine distinguished by the presence of both a primary aniline amine and a tertiary dimethylamino group.^{[1][2][3]} This dual functionality is central to its reactivity and utility in diverse chemical syntheses.

Identification and Nomenclature

Property	Value
CAS Number	5636-52-2 [2] [3] [4] [5] [6]
IUPAC Name	4-[2-(dimethylamino)ethyl]aniline [1]
Synonyms	DMAPEA, 4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine [1]
Molecular Formula	C ₁₀ H ₁₆ N ₂ [1] [2] [3] [5]
Molecular Weight	164.25 g/mol [1] [2] [3] [5]
SMILES	CN(C)CCC1=CC=C(C=C1)N [1]
InChI Key	BODSPBSIEGRURL-UHFFFAOYSA-N [1]

Physical and Chemical Properties

The compound's amphiphilic nature, stemming from a hydrophobic aromatic core and hydrophilic amine groups, dictates its physical properties.[\[1\]](#)

Property	Value
Appearance	White solid or colorless liquid. [2] [3]
Melting Point	40-42 °C [4]
Boiling Point	260-265 °C (at 760 mmHg); 137-138 °C (at 6 mmHg) [1] [4]
Solubility	Freely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); moderately soluble in water. [1]
Purity	Commercially available with purity typically ≥98% (by NMR). [2]

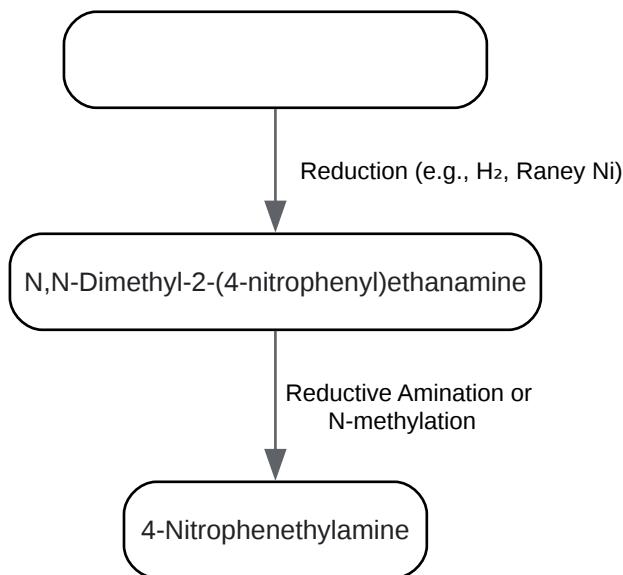
Synthesis and Purification

The most logical and widely applicable synthesis of **4-[2-(Dimethylamino)ethyl]aniline** involves the reduction of its corresponding nitro-aromatic precursor, N,N-dimethyl-2-(4-

nitrophenyl)ethanamine.[7] This strategy is a cornerstone of amine synthesis due to the reliable and high-yielding nature of aromatic nitro group reductions.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the preparation of the nitro-intermediate, followed by its reduction to the target aniline. This pathway ensures precise control over the introduction of the primary amine functionality.



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Caption: A logical synthetic pathway for **4-[2-(Dimethylamino)ethyl]aniline**.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established chemical transformations for similar substrates.[8][9]

Step A: Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)ethanamine (Precursor)

This step involves the dimethylation of 4-nitrophenethylamine. While various methods exist, reductive amination offers a controlled approach.

- Reaction Setup: To a solution of 4-nitrophenethylamine hydrochloride (1 equivalent) in methanol, add formaldehyde (2.5 equivalents, 37% aqueous solution).

- Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume under vacuum. Extract the aqueous residue with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N,N-dimethyl-2-(4-nitrophenyl)ethanamine, which can be used in the next step without further purification or purified by column chromatography.

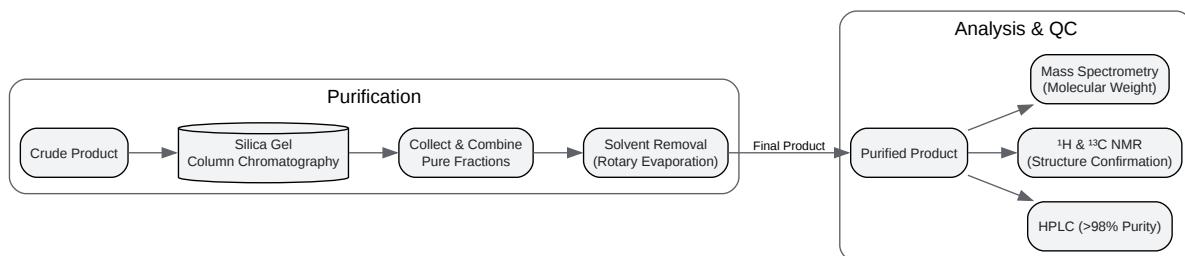
Step B: Reduction to **4-[2-(Dimethylamino)ethyl]aniline**

The final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method.^[8]

- Reaction Setup: Dissolve the precursor from Step A in ethanol or methanol in a pressure-rated hydrogenation vessel.
- Catalyst Addition: Add Raney Nickel (5-10% by weight) as a slurry in the same solvent. Caution: Raney Nickel is pyrophoric and must be handled with care.
- Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC until the starting material is fully consumed.
- Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude **4-[2-(Dimethylamino)ethyl]aniline**.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to meet the standards for research and development applications.



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Caption: Standard workflow for the purification and quality control of the final product.

Key Applications in Scientific Research

The unique structure of **4-[2-(Dimethylamino)ethyl]aniline** makes it a valuable component in several high-value applications.

Role in Pharmaceutical Synthesis

The compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[\[2\]](#)[\[3\]](#)[\[10\]](#)

- Oncology: It serves as a key intermediate in the synthesis of Omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[\[1\]](#)
- General Drug Development: Its aniline and dimethylamino groups provide reactive handles for constructing a wide range of molecular scaffolds, making it relevant for creating

compounds targeting various biological pathways.[\[2\]](#)[\[11\]](#) It has also been incorporated into structures evaluated for antiallergy activity.[\[12\]](#)

Biological Activity and Pharmacological Interest

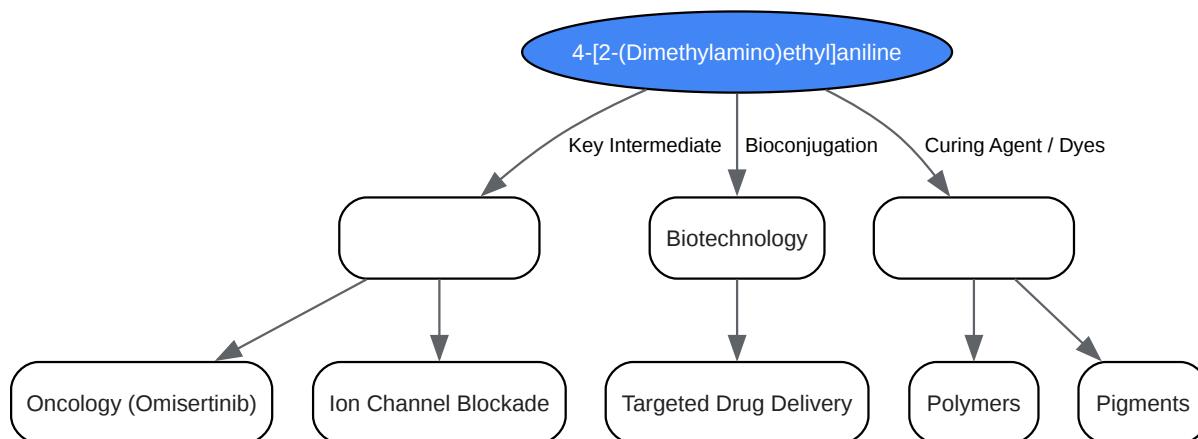
Beyond its role as a synthetic intermediate, **4-[2-(Dimethylamino)ethyl]aniline** has demonstrated intrinsic biological activity.

- **Ion Channel Inhibition:** Studies have shown it to be an inhibitor of the Eag-1 potassium ion channel.[\[1\]](#) Since this channel is implicated in cancer biology, its inhibition can lead to apoptosis (programmed cell death) in tumor cells, suggesting potential therapeutic applications in oncology.[\[1\]](#)

Applications in Materials and Dye Chemistry

The reactivity of the aniline moiety makes the compound useful in polymerization and dye synthesis.

- **Polymer Chemistry:** It can function as a curing agent or crosslinker, helping to enhance the mechanical properties and thermal stability of polymer formulations.[\[1\]](#)
- **Dyes and Pigments:** It acts as a coupling agent or intermediate in the manufacture of various dyes, contributing to color vibrancy and stability.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Caption: Major application areas for **4-[2-(Dimethylamino)ethyl]aniline**.

Analytical Methodologies

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Purity Assessment

- High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining purity. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically effective for analyzing aniline derivatives.[13]
- Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is also a suitable technique for analyzing aniline compounds, as outlined in methods like EPA 8131.[14]

Recommended Protocol: HPLC Purity Analysis

This protocol is a standard starting point for method development.

- System: HPLC with UV Detector.
- Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

Hazard Identification

Hazard Class	GHS Statement
Skin Irritation	H315: Causes skin irritation.[4]
Eye Irritation	H319: Causes serious eye irritation.[4]
Respiratory Irritation	H335: May cause respiratory irritation.[4]
Acute Toxicity	May be toxic if swallowed, in contact with skin, or if inhaled.[15]
Aquatic Hazard	H411: Toxic to aquatic life with long lasting effects.

Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]
- Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[15] In case of contact, immediately flush skin or eyes with copious amounts of water.

Storage and Stability

- Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Several suppliers recommend refrigerated storage at 0-8 °C.[2][3]
- Incompatibilities: Keep away from strong oxidizing agents, acids, acid chlorides, and sources of ignition.[15]

Conclusion

4-[2-(Dimethylamino)ethyl]aniline is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward, high-yielding synthesis and versatile reactive sites make it an invaluable building block for drug discovery, particularly in oncology, as well as for the development of advanced materials. The information and protocols provided in this guide are intended to equip researchers and scientists with the necessary technical knowledge to safely and effectively utilize this compound in their work.

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